N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide is a synthetic organic compound It is characterized by the presence of a dioxidotetrahydrothiophene ring, an ethylbenzyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the ethylbenzyl group: This step involves the alkylation of the dioxidotetrahydrothiophene ring with 4-ethylbenzyl chloride in the presence of a base like sodium hydride.
Formation of the methylbenzamide moiety: This can be done by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the dioxidotetrahydrothiophene-ethylbenzyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.
Substitution: The benzyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide may have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly for compounds targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The dioxidotetrahydrothiophene ring and benzamide moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-4-methylbenzamide: Lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-benzamide: Lacks the methyl group on the benzamide moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H25NO3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25NO3S/c1-3-17-6-8-18(9-7-17)14-22(20-12-13-26(24,25)15-20)21(23)19-10-4-16(2)5-11-19/h4-11,20H,3,12-15H2,1-2H3 |
InChI Key |
NBUYABUPRRJMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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